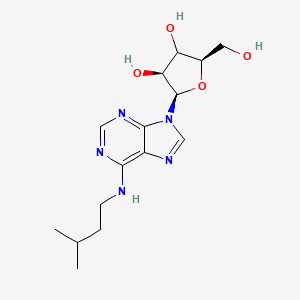

n-(3-Methylbutyl)adenosine

Description

Overview of Adenosine (B11128) and its Receptor System in Biological Regulation

Adenosine is a ubiquitous endogenous purine (B94841) nucleoside that plays a critical role in regulating a vast array of bodily functions. nih.govfrontiersin.org It is a key signaling molecule involved in processes ranging from neurotransmission and cardiovascular function to inflammation and immune responses. nih.govfrontiersin.orgnih.gov Adenosine exerts its effects by binding to and activating a family of four G protein-coupled receptors (GPCRs), collectively known as P1 receptors. frontiersin.orgmdpi.com

The four adenosine receptor subtypes—A1, A2A, A2B, and A3—are distributed throughout the body and mediate distinct, and sometimes opposing, physiological effects. nih.govnih.govfrontiersin.org These receptors are coupled to different G proteins, which in turn modulate intracellular signaling cascades, most notably the adenylyl cyclase/cAMP pathway. researchgate.nete-century.usresearchgate.net

A1 and A3 Receptors: These receptors typically couple to inhibitory G proteins (Gi/o), leading to a decrease in intracellular cyclic AMP (cAMP) levels. frontiersin.orgfrontiersin.orgresearchgate.net Activation of A1 receptors is associated with neuroprotection, reduced heart rate, and inhibition of neurotransmitter release. nih.govfrontiersin.org A3 receptor activation has been linked to both pro- and anti-inflammatory responses, as well as roles in cancer. e-century.us

A2A and A2B Receptors: Conversely, A2A and A2B receptors are generally coupled to stimulatory G proteins (Gs), resulting in an increase in intracellular cAMP. frontiersin.orgresearchgate.netashpublications.org A2A receptors are highly expressed in the brain and play a crucial role in regulating dopamine (B1211576) signaling, making them a target for conditions like Parkinson's disease. nih.gove-century.us They also mediate vasodilation and immunosuppression. ebi.ac.uk A2B receptors, which have a lower affinity for adenosine, are often activated under conditions of significant cellular stress or injury and are implicated in inflammation and angiogenesis. frontiersin.orgresearchgate.netahajournals.org

The intricate interplay between these receptor subtypes and their downstream signaling pathways allows for fine-tuned regulation of cellular and tissue function in response to varying levels of extracellular adenosine.

| Receptor Subtype | G Protein Coupling | Primary Signal Transduction Pathway | Key Physiological Roles |

| A1 | Gi/o | Inhibition of adenylyl cyclase, ↓cAMP | Neuroprotection, cardiac depression, inhibition of neurotransmitter release |

| A2A | Gs | Stimulation of adenylyl cyclase, ↑cAMP | Vasodilation, immunosuppression, regulation of dopamine signaling |

| A2B | Gs/Gq | Stimulation of adenylyl cyclase, ↑cAMP; PLC activation | Inflammation, angiogenesis, bronchoconstriction |

| A3 | Gi/o | Inhibition of adenylyl cyclase, ↓cAMP | Inflammation, immune modulation, cytoprotection |

This table provides a simplified overview of the primary signaling and functions associated with each adenosine receptor subtype. The actual physiological responses can be more complex due to receptor dimerization and tissue-specific expression.

Adenosine analogs are indispensable tools for investigating the multifaceted nature of purinergic signaling. mdpi.comfrontiersin.org By designing molecules with specific affinities and efficacies for the different adenosine receptor subtypes, researchers can selectively activate or block these receptors to elucidate their precise functions. e-century.us The development of subtype-selective agonists and antagonists has been pivotal in mapping the physiological and pathophysiological roles of each receptor. mdpi.come-century.us For instance, the use of specific A2A receptor agonists has been instrumental in understanding its role in T-cell activation and expansion. ashpublications.org Furthermore, adenosine analogs have been explored for their therapeutic potential in a wide range of diseases, including cancer and viral infections. medchemexpress.eumedchemexpress.commedchemexpress.com

Historical Context of Nucleoside Analog Research in Chemical Biology

The history of nucleoside analog research is rich and has profoundly impacted medicinal chemistry and chemical biology. nih.govresearchgate.net Beginning in the mid-20th century, scientists began to synthesize and study modified versions of natural nucleosides. mdpi.com This research was driven by the understanding that these analogs could potentially interfere with fundamental biological processes like DNA and RNA synthesis, making them attractive candidates for antiviral and anticancer therapies. nih.govresearchgate.netnih.gov

Early modifications focused on the sugar moiety of the nucleoside, leading to the discovery of potent antiviral agents. nih.gov Subsequent research explored a wide array of structural changes to both the sugar and the nucleobase, continuously expanding the chemical space and biological activities of these compounds. nih.govresearchgate.netresearchgate.net This ongoing exploration has not only yielded numerous clinically successful drugs but has also provided a deeper understanding of the enzymes and receptors that interact with nucleosides. mdpi.comnih.gov The development of nucleoside analogs continues to be an active area of research, with a focus on creating more selective and effective therapeutic agents and chemical probes. mdpi.comresearchgate.net

Structure

3D Structure

Properties

Molecular Formula |

C15H23N5O4 |

|---|---|

Molecular Weight |

337.37 g/mol |

IUPAC Name |

(2R,4S,5R)-2-(hydroxymethyl)-5-[6-(3-methylbutylamino)purin-9-yl]oxolane-3,4-diol |

InChI |

InChI=1S/C15H23N5O4/c1-8(2)3-4-16-13-10-14(18-6-17-13)20(7-19-10)15-12(23)11(22)9(5-21)24-15/h6-9,11-12,15,21-23H,3-5H2,1-2H3,(H,16,17,18)/t9-,11?,12+,15-/m1/s1 |

InChI Key |

AYGMJXUCSYBOMJ-BWIWHEPQSA-N |

Isomeric SMILES |

CC(C)CCNC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@H](C([C@H](O3)CO)O)O |

Canonical SMILES |

CC(C)CCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O |

Origin of Product |

United States |

Molecular Interactions and Receptor Pharmacology of N 3 Methylbutyl Adenosine

Adenosine (B11128) Receptor Binding and Affinity Profiles

The affinity of N-(3-Methylbutyl)adenosine for the different adenosine receptor subtypes is a critical determinant of its pharmacological effects. This is typically quantified through binding assays that measure the concentration of the compound required to occupy 50% of the receptors (IC50) or its equilibrium dissociation constant (Ki).

Ligand Binding Assays in Membrane Preparations and Cell Lines

Ligand binding assays are fundamental in characterizing the interaction of a compound with its receptor. These experiments are often conducted using membrane preparations from tissues or cells that naturally express the target receptor, or more commonly, using engineered cell lines that stably express a high level of a specific human adenosine receptor subtype (e.g., A1, A2A, A2B, or A3). Chinese Hamster Ovary (CHO) cells are frequently utilized for this purpose, as they provide a consistent and controlled system for pharmacological studies. nih.gov

In these assays, a radiolabeled ligand with known high affinity for the receptor is incubated with the cell membranes in the presence of varying concentrations of the unlabeled compound being tested, in this case, this compound. The ability of this compound to displace the radioligand from the receptor is measured, allowing for the determination of its binding affinity.

Despite a thorough review of the scientific literature, specific binding affinity data (Ki or IC50 values) from ligand binding assays for this compound at the A1, A2A, A2B, and A3 adenosine receptors could not be located in the publicly available research. While studies on a wide range of N6-substituted adenosine derivatives exist, the specific profile for the 3-methylbutyl substitution is not detailed. nih.gov

Radioligand Displacement Studies

Radioligand displacement studies are a specific type of ligand binding assay. They are instrumental in determining the binding affinity of an unlabeled ligand by measuring how effectively it competes with a radioligand for binding to the receptor. The resulting data is typically plotted as a competition curve, from which the IC50 value is derived. This value can then be converted to a Ki value using the Cheng-Prusoff equation, which also accounts for the affinity of the radioligand.

Specific data from radioligand displacement studies for this compound are not available in the reviewed literature. However, for structurally similar N6-alkyladenosines, such as N6-n-pentyladenosine, a high affinity for the A1 receptor has been reported, with a Ki value of 0.50 nM. nih.gov This suggests that N6-alkyl substitutions can confer high potency at this receptor subtype.

Receptor Selectivity and Subtype Specificity

The selectivity of a compound for one receptor subtype over others is a key aspect of its pharmacological profile and potential therapeutic utility. A highly selective compound is less likely to produce off-target effects.

A1, A2A, A2B, and A3 Adenosine Receptor Profiling

A comprehensive pharmacological profile of this compound would involve determining its binding affinity at all four adenosine receptor subtypes. The ratio of the Ki values for the different receptors indicates the compound's selectivity. For example, a high A1/A2A selectivity ratio would suggest that the compound preferentially binds to the A1 receptor.

While a complete binding profile for this compound is not available, general structure-activity relationship (SAR) studies of N6-substituted adenosine derivatives indicate that the nature of the N6-substituent significantly influences receptor selectivity. For instance, small N6-alkyl groups have been associated with selectivity for human A3 adenosine receptors versus rat A3 receptors. nih.gov

Binding Affinity of this compound at Adenosine Receptor Subtypes

| Receptor Subtype | Binding Affinity (Ki) |

|---|---|

| A1 | Data not available |

| A2A | Data not available |

| A2B | Data not available |

Mechanisms of Receptor Activation and Modulation

Beyond binding to a receptor, it is crucial to understand the functional consequence of this interaction—whether the compound activates the receptor (agonist), blocks it (antagonist), or elicits a partial response (partial agonist).

Agonist, Partial Agonist, and Antagonist Activity

The functional activity of this compound would be determined through in vitro functional assays, such as measuring changes in intracellular cyclic adenosine monophosphate (cAMP) levels. A1 and A3 receptors are typically coupled to Gi proteins, and their activation leads to a decrease in cAMP. Conversely, A2A and A2B receptors are coupled to Gs proteins, and their activation increases cAMP levels. accscience.com

An agonist will produce a maximal response, while a partial agonist will elicit a submaximal response even at saturating concentrations. An antagonist will have no effect on its own but will block the action of an agonist. The potency of an agonist is typically expressed as its EC50 value (the concentration required to produce 50% of the maximal effect), and its efficacy is represented by the Emax (the maximal response).

Specific functional data (EC50 and Emax values) for this compound at the four adenosine receptor subtypes are not reported in the available scientific literature. However, studies on N6-cycloalkyl-substituted adenosines have shown that those with smaller cycloalkyl groups (up to 5 carbons) tend to be full agonists at the human A3 adenosine receptor, while those with larger groups are partial agonists. nih.gov This suggests that the size and structure of the N6-substituent are critical for determining the efficacy of the compound.

Functional Activity of this compound at Adenosine Receptor Subtypes

| Receptor Subtype | Functional Activity | Potency (EC50) | Efficacy (Emax) |

|---|---|---|---|

| A1 | Data not available | Data not available | Data not available |

| A2A | Data not available | Data not available | Data not available |

| A2B | Data not available | Data not available | Data not available |

Coupling to G Proteins and Second Messenger Systems (e.g., Adenylyl Cyclase/cAMP)

This compound, as a derivative of adenosine, exerts its cellular effects by binding to and activating adenosine receptors (ARs), which are a class of G protein-coupled receptors (GPCRs). The interaction of N6-substituted adenosine analogs with these receptors initiates a cascade of intracellular events, primarily mediated by heterotrimeric G proteins. The specific G protein activated (e.g., Gs, Gi/o, Gq/11) depends on the adenosine receptor subtype (A1, A2A, A2B, or A3) with which the ligand interacts.

N6-alkyl substituted adenosines, including this compound, are known to interact primarily with the A1 and A3 adenosine receptor subtypes, which preferentially couple to the Gi/o family of G proteins. nih.govnih.gov Activation of Gi/o proteins by an agonist-bound receptor leads to the inhibition of adenylyl cyclase, a key enzyme in the cyclic adenosine monophosphate (cAMP) second messenger system. nih.govfrontiersin.org This inhibition results in a decrease in the intracellular concentration of cAMP. researchgate.net The reduction in cAMP levels subsequently leads to decreased activity of cAMP-dependent protein kinase A (PKA), thereby modulating the phosphorylation state and activity of numerous downstream target proteins involved in various cellular functions. frontiersin.org

The structure of the N6-substituent plays a critical role in determining the efficacy and selectivity of the compound for different AR subtypes. Structure-activity relationship (SAR) studies on a range of N6-substituted adenosine derivatives have shown that N6-alkyl groups influence the functional response. For instance, N6-cycloalkyl-substituted adenosines with five or fewer carbons in the ring act as full agonists at the human A3AR, while those with six or more carbons are partial agonists. nih.gov Small N6-alkyl groups have been associated with selectivity for human A3ARs over rat A3ARs. nih.gov While specific data on the inhibition of adenylyl cyclase by this compound is not extensively detailed in publicly available literature, its structural characteristics as an N6-alkyladenosine suggest it functions as an agonist at Gi/o-coupled A1 and/or A3 receptors, leading to the inhibition of adenylyl cyclase and a reduction in cellular cAMP levels.

| Receptor Subtype | Primary G Protein Family | Effector Enzyme | Second Messenger | Cellular Response |

|---|---|---|---|---|

| A1 | Gi/o | Adenylyl Cyclase (Inhibition) | ↓ cAMP | Inhibitory |

| A3 | Gi/o | Adenylyl Cyclase (Inhibition) | ↓ cAMP | Inhibitory |

Molecular Modeling and Docking Studies of Ligand-Receptor Complexes

While specific molecular modeling and docking studies exclusively focused on this compound are not widely published, extensive research on other N6-substituted adenosine agonists provides a strong basis for understanding its interaction with adenosine receptors at a molecular level. nih.govnih.govnih.gov Homology models of adenosine receptors, often based on the crystal structures of the A2A adenosine receptor or other related GPCRs like rhodopsin, are commonly used to perform these in silico studies. nih.govresearchgate.net

Docking studies of various agonists into the orthosteric binding site of A1 and A3 receptors reveal a highly conserved binding mode for the core adenosine moiety. The ribose and adenine (B156593) portions of the molecule form key hydrogen bonds and interactions with specific amino acid residues within the transmembrane (TM) helices, particularly TM3, TM5, TM6, and TM7, which anchor the ligand in the binding pocket. nih.gov

The N6-substituent, such as the 3-methylbutyl group, extends into a more variable region of the binding pocket, often termed the "N6-region," which is crucial for determining subtype selectivity and efficacy. This region is primarily defined by residues on TM2, TM7, and the second extracellular loop (ECL2). biorxiv.org Recent cryo-electron microscopy (cryo-EM) structures of the A3 receptor in complex with selective N6-substituted agonists, including the structurally related N6-isopentenyl adenosine, have provided unprecedented insight into this binding mode. biorxiv.org These studies reveal that the N6-substituent projects towards a hydrophobic pocket on the extracellular side of the receptor. biorxiv.org The size, shape, and hydrophobicity of this substituent dictate the quality of fit within this pocket, thereby influencing the ligand's affinity and its ability to stabilize the active conformation of the receptor required for G protein coupling. researchgate.netbiorxiv.org For this compound, the branched alkyl chain is expected to occupy this hydrophobic pocket, with the specific interactions influencing its pharmacological profile as an A1/A3 receptor agonist.

| Ligand Moiety | Receptor Region | Primary Interaction Type | Key Transmembrane Helices (TMs) |

|---|---|---|---|

| Adenine Core | Core Binding Pocket | Hydrogen Bonding, π-π Stacking | TM3, TM5, TM6, TM7 |

| Ribose Group | Core Binding Pocket | Hydrogen Bonding | TM3, TM7 |

| N6-Alkyl Substituent | N6-Region / Extracellular Vestibule | Hydrophobic Interactions | TM2, TM7, ECL2 |

Biological Activity and Mechanistic Elucidation in Pre Clinical Research Models

In Vitro Cellular Studies

The biological activity of n-(3-Methylbutyl)adenosine, also known as N6-isopentenyladenosine (iPA), has been explored in various in vitro cellular models. These studies have begun to unravel the molecular mechanisms through which this compound exerts its effects, particularly concerning its influence on intracellular signaling and key cellular processes.

Research into the molecular action of this compound has identified its capacity to modulate several critical intracellular signaling cascades. These pathways are integral to controlling cellular responses like growth, stress, and apoptosis.

This compound has been shown to influence the activity of mitogen-activated protein kinases (MAPKs), including the c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK) pathways. The activation of JNK is frequently linked to cellular stress and apoptosis. spandidos-publications.com

In studies using the human breast cancer cell line MDA-MB-231, treatment with this compound resulted in the activation of JNK. researchgate.net Further investigation in MCF-7 human breast cancer cells explored the role of CDK5RAP1, an enzyme involved in the metabolism of this compound. Deficiency of this enzyme was found to induce apoptosis through a mechanism involving the generation of reactive oxygen species (ROS) and subsequent activation of the JNK signaling pathway, leading to increased levels of phosphorylated JNK (p-JNK). spandidos-publications.com

The compound's effect on the MAPK/ERK pathway has also been assessed. In a study using CuFi-1 cystic fibrosis cells stimulated with the pro-inflammatory cytokine TNFα, this compound caused a transient and modest reduction in ERK phosphorylation, suggesting a slight modulation of this pathway under inflammatory conditions. nih.gov

| Cell Line | Pathway | Observed Effect | Reference |

|---|---|---|---|

| MCF-7 (Human Breast Cancer) | ROS/JNK | CDK5RAP1 deficiency induced apoptosis via upregulation of p-JNK. | spandidos-publications.com |

| MDA-MB-231 (Human Breast Cancer) | JNK | Treatment resulted in JNK activation. | researchgate.net |

| CuFi-1 (Human Cystic Fibrosis Bronchial Epithelial) | MAPK/ERK | Slight and transient reduction of TNFα-stimulated ERK phosphorylation. | nih.gov |

The relationship between this compound and the second messenger cyclic adenosine (B11128) monophosphate (cAMP) has been explored, although primarily in non-mammalian systems. An early study in Escherichia coli investigated the interactions between N6-(Δ2-Isopentenyl)adenine, the base of this compound, and cAMP in the regulation of β-galactosidase synthesis, indicating a functional relationship. microbiologyresearch.org Another study in a tobacco bioassay evaluated the cytokinin activity of N6-(Δ2-isopentenyl)adenosine 3′,5′-monophosphate, comparing its effects to corresponding non-cyclic nucleotides. researchgate.net

In mammalian cells, the modulation of cAMP is a key signaling outcome for adenosine receptors. For instance, the A2B adenosine receptor is coupled to Gs proteins, and its activation typically leads to an increase in intracellular cAMP levels. unimi.it While this compound can interact with adenosine receptors, direct and detailed studies specifically elucidating its modulation of cAMP pathways in mammalian preclinical models are limited.

There is a well-established antagonistic interaction between the adenosine and dopamine (B1211576) receptor systems in the central nervous system. colorado.edu This crosstalk is largely mediated by the formation of receptor heteromers, particularly between adenosine A1 and dopamine D1 receptors, and between adenosine A2A and dopamine D2 receptors. nih.govimrpress.com Activation of the A2A receptor, for example, can reduce the binding affinity of dopamine to the D2 receptor, providing a modulatory brake on dopamine signaling. colorado.edunih.gov This interaction is a significant area of research for neurological and psychiatric disorders. nih.gov

While this adenosine-dopamine receptor crosstalk is a critical concept in purinergic signaling, preclinical studies specifically investigating the direct role of this compound in modulating these dopamine receptor interactions are not extensively detailed in the current body of research. The majority of findings focus on adenosine or more selective A2A receptor agonists and antagonists. colorado.edunih.gov

The effects of this compound on signaling pathways translate into measurable impacts on the behavior of various cell types, most notably within the immune system.

This compound has been shown to modulate the function of several key innate immune cells.

Macrophages: In a cystic fibrosis cell model, this compound was found to inhibit the release of IL-8 and RANTES, which are potent chemokines responsible for attracting macrophages and neutrophils to sites of inflammation. nih.gov This suggests an anti-inflammatory potential by limiting macrophage infiltration.

Dendritic Cells: Dendritic cells (DCs) are crucial antigen-presenting cells that link innate and adaptive immunity. General studies on adenosine show that it can skew the differentiation of human monocytes into a distinct DC population, an effect mediated by the A2B adenosine receptor. nih.gov More specifically, this compound has been used in culture systems to study the differentiation of dendritic cells, indicating its utility in modulating DC biology. dntb.gov.uaunisa.it

Mast Cells: Mast cells are critical mediators of allergic and inflammatory responses. A recent study identified this compound as a selective agonist for the A3 adenosine receptor (A3R). nih.gov The A3R is known to be highly expressed in human inflammatory cells, including mast cells, and its activation is linked to the modulation of inflammatory responses. nih.gov The ability of this compound to selectively activate this receptor points to a specific mechanism by which it can influence mast cell function.

| Immune Cell Type | Experimental System / Model | Observed Effect | Reference |

|---|---|---|---|

| Macrophages | Cystic fibrosis epithelial cells (CuFi-1) | Inhibited release of macrophage chemoattractants (IL-8, RANTES). | nih.gov |

| Dendritic Cells | In vitro differentiation models | Used to modulate and study dendritic cell differentiation. | dntb.gov.uaunisa.it |

| Mast Cells | Receptor activation assays | Identified as a selective agonist for the A3 adenosine receptor, which is highly expressed on mast cells. | nih.gov |

This compound: Pre-clinical Biological Activity and Mechanistic Insights

A comprehensive examination of the pre-clinical research surrounding this compound, also known as N6-Isopentyladenosine, reveals its significant engagement with fundamental cellular and systemic pathways. This adenosine analog has been a subject of investigation in various in vitro and in vivo models, demonstrating a range of biological activities from the modulation of inflammatory responses to the regulation of cardiovascular and renal systems.

Role in Inflammatory Pathways (e.g., TNF-alpha regulation)

Adenosine and its analogs are recognized for their anti-inflammatory properties, partly through the regulation of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α). nih.govnih.gov TNF-α is a key mediator of inflammation, and its dysregulation is implicated in numerous diseases. opendentistryjournal.comprospecbio.com The anti-inflammatory effects of adenosine are primarily mediated through the A2A and A2B adenosine receptors. nih.gov Activation of these receptors can suppress the release of TNF-α from immune cells such as macrophages. nih.gov

Mechanistically, adenosine receptor agonists have been shown to inhibit TNF-α production post-transcriptionally. nih.gov For instance, the activation of adenosine receptors can decrease the stability and half-life of TNF-α mRNA. nih.gov This process involves the inhibition of the p38 mitogen-activated protein kinase (MAPK) signaling pathway, which is known to control TNF-α mRNA stability. nih.gov By reducing the activity of p38, adenosine receptor activation leads to a decrease in TNF-α release. nih.gov

Influence on Cell Proliferation and Apoptosis in Research Cell Lines

The influence of adenosine receptor activation on cell proliferation and apoptosis is complex and can be contradictory, depending on the receptor subtype involved and the cell type. nih.gov this compound, as an adenosine analog, is expected to interact with these pathways. medchemexpress.com

Studies have shown that stimulation of the A2A adenosine receptor can lead to reduced cell viability and clone formation, while simultaneously promoting cell proliferation in certain cancer cell lines. nih.gov Conversely, activation of the A3 adenosine receptor can counteract the A2A-induced cell death and also reduce cell proliferation. nih.gov Furthermore, A3 receptor stimulation appears to promote cell survival. nih.gov The pro-apoptotic effects of some adenosine receptor agonists, such as N6-(3-iodobenzyl)-adenosine-5'-N-methylcarboxamide (IB-MECA), have been observed to be dependent on their intracellular accumulation, suggesting that factors like the expression of drug efflux pumps (e.g., P-glycoprotein) can significantly influence their efficacy. nih.gov

| Cell Line Research Finding | Adenosine Receptor Implicated | Effect on Cell Fate | Reference |

| Reduced viability and clone formation in human melanoma cells | A2A | Pro-apoptotic | nih.gov |

| Counteracted A2A-induced cell death in human melanoma cells | A3 | Anti-apoptotic | nih.gov |

| Reduced cell proliferation in human melanoma cells | A3 | Anti-proliferative | nih.gov |

| Induction of apoptosis in human leukaemia cells | A3 (agonist IB-MECA) | Pro-apoptotic | nih.gov |

Metabolic Pathway Interactions (e.g., Mevalonate (B85504) pathway, ATP/AMP pathways)

This compound's interaction with metabolic pathways, particularly the mevalonate and ATP/AMP pathways, is an area of significant interest. The mevalonate pathway is a crucial metabolic route that produces isoprenoids, which are vital for various cellular functions, including cholesterol synthesis. wikipedia.orgnih.gov This pathway is regulated by the enzyme HMG-CoA reductase. wikipedia.orgrsc.org

The AMP-activated protein kinase (AMPK) pathway acts as a key energy sensor in cells, and its activation can inhibit anabolic pathways like the mevalonate pathway. nih.govnih.gov AMPK can phosphorylate and thereby inhibit HMG-CoA reductase. nih.govnih.gov Adenosine, as a precursor to AMP, can influence AMPK activity. The conversion of adenosine to AMP is a critical step in cellular energy homeostasis. researchgate.net Therefore, this compound, by acting as an adenosine analog, could potentially influence these interconnected metabolic and signaling pathways.

In Vivo Studies in Experimental Animal Models

Neuromodulatory Effects in Brain Models

Adenosine is a well-established neuromodulator in the brain, influencing a wide range of neurological functions and playing a role in various neurological diseases. nih.govnih.gov It exerts its effects through four receptor subtypes (A1, A2A, A2B, and A3), which are all present in the brain. nih.gov this compound is noted for its potential applications in neurology.

The neuromodulatory actions of adenosine are diverse. Activation of A1 receptors generally has inhibitory effects on neurotransmission and is considered beneficial in conditions like epilepsy and cerebral ischemia. nih.gov In contrast, inhibition of the facilitatory A2A receptors has shown neuroprotective effects, particularly in models of Parkinson's disease. nih.gov The peptide N-acetyl-aspartyl-glutamate (NAAG) also acts as a neuromodulator, and its levels are regulated by glutamate (B1630785) carboxypeptidase II (GCPII). acs.orgresearchgate.net Inhibitors of GCPII have shown neuroprotective potential. acs.org

Cardiovascular System Regulation in Animal Models

Adenosine plays a crucial role in regulating cardiovascular function, including heart rate and blood pressure. nih.govcore.ac.uk These effects are mediated by the various adenosine receptors expressed in the heart and blood vessels. nih.gov this compound is recognized for its potential applications in the cardiovascular domain.

In vivo studies in animal models have demonstrated the complex role of adenosine receptors in cardiovascular regulation. For instance, mice lacking the A3 adenosine receptor show altered diurnal variations in heart rate. nih.gov Adenosine administration can lower blood pressure, an effect that is mediated by its receptors. core.ac.uk The development of appropriate animal models is critical for translating pre-clinical findings in cardiovascular research to clinical applications. frontiersin.org

| Animal Model Finding | Adenosine Receptor Implicated | Cardiovascular Effect | Reference |

| Altered diurnal variation in heart rate in knock-out mice | A3 | Regulation of heart rate | nih.gov |

| Lowered blood pressure upon infusion in mice | General adenosine receptors | Vasodilation | core.ac.uk |

Renal System Modulations in Experimental Models

Adenosine is an important regulator of renal function, influencing processes such as glomerular filtration rate and renin secretion. physiology.orgkrcp-ksn.org All four adenosine receptor subtypes are expressed in the kidney. krcp-ksn.org

Studies in experimental models have highlighted the role of specific adenosine receptors in the kidney. The A1 adenosine receptor, for example, is involved in the macula densa control of the renin system. physiology.org In diabetic kidney disease models, there is evidence of increased adenosine levels and altered expression of adenosine receptors. researchgate.netkrcp-ksn.org Furthermore, studies have shown that high glucose can decrease the uptake of adenosine in renal proximal tubule cells via the equilibrative nucleoside transporter 1 (ENT1), which may contribute to the profibrotic effects observed in diabetic nephropathy. plos.org The A3 adenosine receptor has also been implicated in these profibrotic processes. plos.org

| Experimental Model Finding | Adenosine Receptor/Transporter Implicated | Renal Effect | Reference |

| Involvement in macula densa control of renin secretion | A1 | Regulation of renin system | physiology.org |

| Decreased adenosine uptake in proximal tubule cells under high glucose | ENT1 | Potential profibrotic activation | plos.org |

| Implication in profibrotic activation in renal cells | A3 | Promotion of fibrosis | plos.org |

In Vivo Studies in Experimental Animal Models

Investigation of Pharmacodynamic Responses in Pre-clinical Models

N⁶-(3-Methylbutyl)adenosine, more commonly known as N⁶-isopentenyladenosine (iPA), demonstrates a range of pharmacodynamic effects in pre-clinical models, primarily investigated in the contexts of oncology and inflammation. In vivo studies have shown that iPA can exert significant anti-tumor and anti-inflammatory activity. researchgate.netnih.gov Its mechanisms are multifaceted, involving the modulation of key cellular signaling pathways that control cell growth, survival, and metabolic processes. unisa.itnih.gov The biological effects of iPA are often dependent on its metabolic activation within the cell, highlighting the importance of intracellular enzymes in its pharmacodynamic profile. unisa.itnih.gov

Evidence from pre-clinical in vivo models indicates that N⁶-(3-Methylbutyl)adenosine engages with multiple molecular targets within animal tissues, leading to observable therapeutic outcomes.

In mouse models of melanoma, iPA has been shown to inhibit tumor growth by dually targeting AMP-activated protein kinase (AMPK) and Rab7 prenylation. unisa.it This engagement within the tumor tissue leads to an impairment of the autophagic flux, a critical process for cancer cell survival, ultimately resulting in apoptotic cell death. unisa.it Further studies in glioblastoma models revealed that iPA can inhibit the translocation of the Epidermal Growth Factor Receptor (EGFR) to the mitochondria in vivo. nih.gov This action within the brain tumor tissue disrupts mitochondrial bioenergetics and promotes cell death, providing a rationale for its anti-glioma effects. nih.govmdpi.com

In a different context, topical application of iPA onto mouse ear tissue effectively lessened TPA-induced inflammation. nih.gov This outcome demonstrates successful target engagement within the skin, leading to a reduced presence of infiltrating inflammatory cells in the dermis. nih.gov The compound's effects in this model suggest it interacts with pathways that regulate the inflammatory response, such as the NRF2-mediated oxidative stress response pathway. researchgate.netnih.gov

Research has also pointed to the adenosine A₃ receptor (A₃R) as a potential target. nih.gov The antiproliferative effects of iPA on certain cancer cells were blocked by a selective A₃R antagonist, suggesting that some of iPA's in vivo activity may be mediated through this receptor. nih.gov Additionally, studies on iPA analogs have implicated farnesyl pyrophosphate synthase (FPPS) as a target, with inhibition leading to impaired prenylation of key signaling proteins like RAS and Rap-1A in colorectal cancer cells. mdpi.com

Table 1: Summary of Target Engagement Findings for N⁶-(3-Methylbutyl)adenosine in Animal Tissues

| Animal Model | Tissue | Identified Target/Pathway | Observed Outcome | Citation |

|---|---|---|---|---|

| Mouse | Melanoma Xenograft | AMPK; Rab7 Prenylation | Inhibition of tumor growth, impaired autophagy | unisa.it |

| Mouse | Glioblastoma Xenograft | Mitochondrial EGFR Translocation | Inhibition of tumor cell viability, altered mitochondrial respiration | nih.govmdpi.com |

| Mouse | Ear | NRF2-mediated oxidative stress response pathway | Reduced inflammation and neutrophil infiltration | researchgate.netnih.gov |

| Rat | N1S1 Tumor Cells | Adenosine A₃ Receptor (A₃R) | Inhibition of tumor cell proliferation | nih.gov |

| - | Colorectal Cancer Cells | Farnesyl Pyrophosphate Synthase (FPPS) | Impaired prenylation of RAS and Rap-1A proteins (by analog) | mdpi.com |

The pharmacodynamic profile of N⁶-(3-Methylbutyl)adenosine is significantly influenced by its interaction with several intracellular enzymes.

Adenosine Kinase (ADK): A critical step for the bioactivity of iPA is its phosphorylation by adenosine kinase (ADK) to form 5'-iPA-monophosphate (iPAMP). unisa.itnih.gov This conversion is essential for some of its downstream effects. For instance, the ability of iPA to activate AMPK and subsequently inhibit processes like angiogenesis is dependent on its prior phosphorylation by ADK. unisa.itnih.gov

AMP-activated Protein Kinase (AMPK): In in vivo models of melanoma and in studies on endothelial cells, iPA treatment leads to the phosphorylation and activation of AMPK. unisa.itnih.gov This activation is a key event that triggers an autophagic response and inhibits angiogenesis. unisa.itnih.gov

Adenosine Deaminase (ADA): N⁶-(3-Methylbutyl)adenosine is a poor substrate for adenosine deaminase. nih.govresearchgate.net Studies using calf intestinal mucosa ADA showed that the enzyme could convert iPA to its inosine (B1671953) derivative, but at a rate approximately 1000 times slower than for endogenous adenosine. researchgate.net This resistance to deamination is significant in vivo, as it allows iPA to persist longer than adenosine and engage with other targets. nih.gov In studies of its antiproliferative effects, the activity of iPA was not diminished by the presence of ADA, confirming its stability against this enzyme. nih.gov

c-Src Kinase: In glioblastoma cells, iPA has been shown to inhibit the c-Src kinase pathway. mdpi.com This inhibition is linked to the disruption of vasculogenic mimicry, a process by which aggressive tumor cells form vessel-like networks, contributing to tumor perfusion. mdpi.com

Table 2: In Vivo Enzyme Modulation by N⁶-(3-Methylbutyl)adenosine

| Enzyme | Effect | Biological Consequence | Model System | Citation |

|---|---|---|---|---|

| Adenosine Kinase (ADK) | Substrate (Phosphorylation) | Activation of iPA to iPAMP, required for AMPK activation | Endothelial cells, Melanoma cells | unisa.itnih.gov |

| AMP-activated Protein Kinase (AMPK) | Activation (Phosphorylation) | Inhibition of angiogenesis, induction of autophagy | Endothelial cells, Melanoma cells | unisa.itnih.gov |

| Adenosine Deaminase (ADA) | Poor Substrate (Resistant to Deamination) | Increased biological half-life compared to adenosine, allowing for sustained receptor/target engagement | Calf Intestinal Mucosa, Tumor Cell Lines | nih.govresearchgate.net |

| c-Src Kinase | Inhibition | Inhibition of vasculogenic mimicry | Glioblastoma cells | mdpi.com |

Comparative Studies with Endogenous Adenosine and Other Analogs in vivo

Comparative studies in pre-clinical models have been crucial for elucidating the unique pharmacological profile of N⁶-(3-Methylbutyl)adenosine relative to endogenous adenosine and other synthetic analogs. These studies highlight differences in potency, metabolic stability, and mechanism of action.

A key distinction from endogenous adenosine is iPA's resistance to degradation by adenosine deaminase (ADA). nih.gov While the effects of adenosine are often transient and can be enhanced by ADA inhibitors, the antiproliferative activity of iPA is not sensitive to ADA. nih.govnih.gov This suggests that iPA can exert more sustained effects in vivo. In comparative proliferation assays, iPA demonstrated a potent antiproliferative effect on tumor cells, whereas adenosine itself had only a modest effect. nih.gov

In vivo studies have also compared iPA to its synthetic analogs. In a mouse model of TPA-induced ear inflammation, both iPA and N⁶-benzyladenosine showed a comparable ability to reduce inflammation and neutrophil infiltration when applied topically. researchgate.netnih.gov This suggests that certain structural modifications on the N⁶-position of adenosine can retain potent anti-inflammatory activity. researchgate.net Other analogs, such as N⁶-allyladenosine and N⁶-butyladenosine, were also shown to modulate similar gene expression pathways in vitro, particularly the NRF2-mediated oxidative stress response, indicating a common mechanism of action among these N⁶-substituted adenosines. researchgate.netnih.gov

When compared with selective adenosine receptor agonists, iPA showed similar antiproliferative effects to the A₃R agonist Cl-IB-MECA on human and rat tumor cell lines. nih.gov This finding, coupled with the observation that an A₃R antagonist could block iPA's effects, positions iPA as a naturally occurring agonist at this receptor, distinguishing it from the non-selective actions of adenosine across all four receptor subtypes. nih.govresearchgate.net Furthermore, studies comparing various N⁶-substituted cytokinin ribosides (like iPA and zeatin riboside) with their corresponding free bases (isopentenyladenine) found that the riboside form is essential for the observed antiproliferative activity on human cells. iiarjournals.org

Table 3: Comparative In Vivo and In Vitro Efficacy of N⁶-(3-Methylbutyl)adenosine and Related Compounds

| Compound 1 | Compound 2 | Model/Assay | Comparative Finding | Citation |

|---|---|---|---|---|

| N⁶-(3-Methylbutyl)adenosine (iPA) | Adenosine | Tumor cell proliferation assay | iPA is a potent inhibitor; adenosine has a modest effect. iPA's effect is insensitive to adenosine deaminase. | nih.gov |

| N⁶-(3-Methylbutyl)adenosine (iPA) | N⁶-Benzyladenosine | Mouse ear inflammation model (in vivo) | Both compounds show comparable topical anti-inflammatory activity. | researchgate.netnih.gov |

| N⁶-(3-Methylbutyl)adenosine (iPA) | Cl-IB-MECA (A₃R Agonist) | Tumor cell proliferation assay | Both compounds have strong and similar antiproliferative effects. | nih.gov |

| N⁶-(3-Methylbutyl)adenosine (iPA) | Isopentenyladenine (free base) | Human cell viability assay | The riboside (iPA) impairs cell viability, while the free base shows no effect. | iiarjournals.org |

Structure Activity Relationship Sar Studies of N 3 Methylbutyl Adenosine and Analogs

Identification of Key Structural Determinants for Receptor Binding and Selectivity

The affinity and selectivity of N-(3-Methylbutyl)adenosine analogs for the different adenosine (B11128) receptor subtypes (A₁, A₂ₐ, A₂ₒ, and A₃) are dictated by the specific interactions between the ligand and the receptor's binding pocket. Key structural determinants reside in three main regions of the molecule: the N⁶-substituent, the ribose moiety, and the purine (B94841) ring.

The substituent at the N⁶-position of the adenine (B156593) ring is a primary determinant of affinity and selectivity, particularly for the A₁ adenosine receptor (A₁AR). nih.gov The 3-methylbutyl (isopentyl) group of this compound fits into a hydrophobic pocket in the receptor.

Key findings from SAR studies on N⁶-substituent modifications include:

Alkyl Chain Length and Branching: For N⁶-n-alkyladenosines, optimal A₁-receptor affinity is achieved with a chain length of four to five carbons (e.g., n-pentyl). nih.gov Increasing the chain length beyond eight methylene units leads to a sharp decrease in affinity. nih.gov Branching on the alkyl chain, as seen in this compound, is well-tolerated and can enhance affinity. However, multiple points of branching can lead to decreased efficacy at the A₃AR. nih.gov

Cycloalkyl and Bicycloalkyl Groups: The substitution of the N⁶-position with cycloalkyl groups, such as in N⁶-cyclopentyladenosine (CPA), results in high potency and selectivity for the A₁AR. nih.gov The cyclopentyl ring is thought to fit optimally within a hydrophobic subpocket of the A₁R. acs.orgnih.gov Bicyclic analogs, like N⁶-endo-norborn-2-yladenosine (S-ENBA), can exhibit even greater A₁ selectivity. nih.gov

Arylalkyl Groups: The introduction of arylalkyl groups, such as a benzyl or phenylethyl group, can also lead to potent AR agonists. The stereochemistry of these substituents is often crucial for activity. For instance, the (R)-diastereomer of N⁶-(1-phenylethyl)adenosine is more potent at A₁ receptors than the (S)-diastereomer. nih.gov

Terminal Functional Groups: Adding functional groups to the terminus of the N⁶-alkyl chain can modulate activity. For example, N⁶-ω-amino-alkyladenosines show increased affinity with longer chain lengths, with optimal activity seen with a nonyl (nine-carbon) chain. nih.gov

| Compound | N⁶-Substituent | A₁ Receptor Affinity (Ki, nM) |

|---|---|---|

| N⁶-n-pentyladenosine | n-Pentyl | 0.50 |

| N⁶-cyclopentyladenosine (CPA) | Cyclopentyl | 0.8 |

| 2-Chloro-N⁶-cyclopentyladenosine (CCPA) | Cyclopentyl | 0.4 |

| N⁶-(R)-1-phenylethyladenosine (R-PIA) | (R)-1-phenylethyl | Potent A₁ Agonist |

The ribose moiety plays a crucial role in orienting the entire ligand within the receptor binding site, and modifications to this sugar ring can significantly impact affinity and efficacy. nih.gov The conformation of the ribose ring, described by a two-state N (North) ↔ S (South) equilibrium, is a key factor. researchgate.netfao.org

Conformational Preferences: The N-conformation (C3'-endo) of the ribose ring is generally preferred for binding to the A₃AR. nih.gov Modifications that stabilize this conformation, such as the introduction of a methyl group at the C1' position, can influence receptor affinity and selectivity. nih.gov For instance, 2'-O-methylation induces a C3'-endo ribose conformation, which helps to stabilize A-type helical regions. mdpi.com

5'-Position Modifications: The 5'-position is amenable to substitution, with the 5'-carboxamido group being a key feature of the potent, non-selective AR agonist NECA (5'-N-ethylcarboxamidoadenosine). acs.org Combining a 5'-carboxamido group with specific N⁶-substituents can enhance A₁R selectivity compared to the parent adenosine-based compounds. nih.gov

2' and 3'-Position Modifications: Substitutions at the 2' and 3' positions of the ribose ring can also modulate activity. Any substitution at the 2' position tends to stabilize the S-conformer, while substitutions at the 3' position show a more pronounced stabilization of the N-conformer. researchgate.netfao.org For example, 3'-amino analogs have been shown to maintain affinity at the A₃ receptor when combined with appropriate N⁶-substitutions. nih.gov

Ribose Replacement: Replacing the ribose moiety with a bicyclo[3.1.0]hexane ring system, known as a (N)-methanocarba modification, constrains the molecule in the North conformation. nih.gov This modification has been instrumental in developing highly selective A₃AR agonists. nih.gov

Modifications to the purine heterocycle, particularly at the C2 and C8 positions, are a well-established strategy for fine-tuning the pharmacological profile of adenosine analogs. nih.gov

C2 Position: Substitution at the C2 position with a small, electron-withdrawing group like chlorine can significantly enhance A₁ receptor affinity and selectivity. acs.orgnih.gov For example, 2-chloro-N⁶-cyclopentyladenosine (CCPA) displays nearly 10,000-fold selectivity for the A₁ receptor over the A₂ₐ receptor. researchgate.net The 2-chloro substituent is thought to increase the acidity of the N1-proton, leading to stronger interactions with the receptor. While a 2-chloro group doesn't consistently alter A₁ affinity across all N⁶-substituted analogs, it does consistently increase potency at A₂ receptors. nih.gov

C8 Position: The C8 position of the purine ring is also a site for modification. Chemistry at this position is versatile, allowing for both electrophilic and nucleophilic substitution reactions. nih.gov Introducing substituents at the C8 position can influence receptor affinity. Ligands with an alkyl ring at the N⁶ position (adenine scaffold) or the C8 position (xanthine scaffold) often show increased affinity for the A₁R over the A₂ₐR. acs.org

| Compound | C2-Substituent | N⁶-Substituent | A₁ Selectivity vs. A₂ₐ |

|---|---|---|---|

| CPA | H | Cyclopentyl | ~400-800 fold |

| CCPA | Cl | Cyclopentyl | ~10,000 fold |

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to correlate the chemical structure of compounds with their biological activity. These methods have been applied to adenosine receptor agonists to predict their affinity and to guide the design of new, more potent, and selective ligands.

QSAR studies on adenosine receptor agonists often utilize various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules. These can include 2D descriptors (e.g., connectivity indices) and 3D descriptors (e.g., molecular shape, van der Waals volume). The van der Waals volume of a molecule is a significant characteristic that plays a major role in its binding to adenosine receptors. researchgate.net Although the use of traditional QSAR applications in the development of new AR agonists has been somewhat limited, it remains a promising tool for identifying potential drug candidates before their synthesis. researchgate.net

Correlation of Structural Features with Functional Activity and Receptor Kinetics

The structural modifications that determine receptor binding affinity also influence the functional activity (e.g., full agonist, partial agonist) and the kinetics of the ligand-receptor interaction (the rates of association and dissociation).

Functional Efficacy: The nature of the N⁶-substituent can determine whether a ligand acts as a full or partial agonist. For instance, among N⁶-cycloalkyl-substituted adenosines, those with smaller rings (≤5 carbons) tend to be full agonists at the A₃AR, while those with larger rings (≥6 carbons) are often partial agonists. nih.gov

Analytical and Bioanalytical Methodologies for N 3 Methylbutyl Adenosine Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental to the analysis of N-(3-Methylbutyl)adenosine, enabling its separation from other closely related compounds and its precise quantification.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of nucleosides like this compound. nih.govprotocols.io Its versatility allows for the separation and quantification of this compound in various samples. nih.gov Typically, reversed-phase columns, such as C18, are employed for the separation of nucleosides. nih.govprotocols.io

Method development often involves optimizing the mobile phase composition, which typically consists of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic modifier like methanol (B129727) or acetonitrile. protocols.ionih.gov Gradient elution, where the proportion of the organic solvent is increased over time, is frequently used to achieve efficient separation of a wide range of nucleosides and related compounds in a single run. nih.govnih.gov Detection is commonly performed using UV absorbance, typically at a wavelength of 254 or 260 nm, where purine (B94841) and pyrimidine (B1678525) bases exhibit strong absorption. protocols.ionih.gov

For enhanced sensitivity and specificity, HPLC is often coupled with mass spectrometry (LC-MS), a powerful technique for analyzing modified nucleosides. nih.govspringernature.com This combination allows for the precise determination of the mass-to-charge ratio of the analyte, confirming its identity and enabling quantification even at very low concentrations. nih.govfrg.org.ua Ion-pair reversed-phase HPLC-UV has also been successfully used to quantify a range of nucleotides and nucleosides. nih.gov

A summary of typical HPLC conditions for nucleoside analysis is presented below:

| Parameter | Typical Value/Condition | Source |

| Column | Reversed-phase C18, 250 mm length, 4.6 mm ID, 3-5 µm particle size | nih.govprotocols.io |

| Mobile Phase A | 20 mM Ammonium Acetate Buffer (pH 5.4) or 0.15 M Ammonium Dihydrogen Phosphate (pH 6.0) | nih.govprotocols.io |

| Mobile Phase B | HPLC-grade Methanol or Acetonitrile | nih.govprotocols.io |

| Elution | Gradient elution, e.g., 0% to 25% B over 16 minutes | protocols.io |

| Flow Rate | 0.5 - 1.0 mL/min | protocols.ionih.gov |

| Detection | UV at 254 nm or 260 nm | protocols.ionih.gov |

| Injection Volume | 10 - 20 µL | nih.govprotocols.io |

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique used for the analysis of metabolites, including nucleosides like this compound, in biological samples. mdpi.com Due to the low volatility of nucleosides, a derivatization step is necessary to convert them into more volatile compounds suitable for GC analysis. mdpi.com This typically involves reactions to silylate the hydroxyl and amino groups. hmdb.ca

In a typical GC-MS workflow for metabolite profiling, samples are first extracted and then derivatized. mdpi.com The derivatized sample is injected into the gas chromatograph, where compounds are separated based on their boiling points and interactions with the stationary phase of the GC column (e.g., a 5%-phenyl-95%-dimethylpolysiloxane capillary column). mdpi.comhmdb.ca The separated compounds then enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio, providing both qualitative and quantitative information. mdpi.com

GC-MS offers high sensitivity and resolution, making it suitable for identifying and quantifying a wide range of metabolites in complex mixtures. mdpi.com The resulting mass spectra can be compared to spectral libraries for compound identification. researchgate.net While less common than HPLC for direct nucleoside analysis, GC-MS is a valuable tool in broader metabolomics studies that may include the profiling of this compound and its related metabolic products. mdpi.com For instance, GC-MS analysis has been used to identify compounds such as N-(3-methylbutyl)acetamide in various samples. researchgate.netnist.gov

| Parameter | Typical Value/Condition | Source |

| Derivatization | Silylation (e.g., with BSTFA containing 1% TMCS) | mdpi.com |

| GC Column | 5%-phenyl-95%-dimethylpolysiloxane capillary column | hmdb.ca |

| Ionization Mode | Electron Ionization (EI) | mdpi.com |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) | mdpi.com |

| Data Analysis | Comparison of mass spectra with libraries (e.g., NIST) | researchgate.net |

Spectroscopic and Spectrometric Characterization in Research

Spectroscopic and spectrometric methods are indispensable for the definitive identification and structural analysis of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive technique for elucidating the precise chemical structure of organic molecules, including modified nucleosides like this compound. researchgate.netethernet.edu.et Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to determine the connectivity of atoms and the stereochemistry of the molecule. researchgate.net

¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in the molecule. pressbooks.pub The chemical shift (δ) of a proton is influenced by its local electronic environment, and the integration of the signal corresponds to the number of protons. pressbooks.pub Spin-spin coupling between neighboring protons results in the splitting of signals, providing information about adjacent protons. libretexts.org

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. nih.gov While less sensitive than ¹H NMR, it is crucial for determining the number and types of carbon atoms present. nih.gov

For a complete structural assignment of this compound, a combination of NMR experiments is typically used. These can include:

¹H NMR: To identify all proton signals and their multiplicities.

¹³C NMR: To identify all carbon signals.

COSY (Correlation Spectroscopy): To identify proton-proton couplings. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range couplings between protons and carbons, which is key for connecting different parts of the molecule. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which helps in establishing the relative stereochemistry. researchgate.net

The table below shows representative ¹H and ¹³C NMR chemical shifts for the adenosine (B11128) moiety, which is the core structure of this compound. The specific shifts for this compound would be further influenced by the 3-methylbutyl group.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Source |

| H-2 | ~8.1-8.3 | C-2: ~152-153 | rsc.org |

| H-8 | ~8.3-8.4 | C-4: ~149-150 | rsc.org |

| H-1' | ~5.8-5.9 | C-5: ~119-120 | rsc.org |

| H-2' | ~4.6 | C-6: ~156 | rsc.org |

| H-3' | ~4.1-4.4 | C-8: ~140 | rsc.org |

| H-4' | ~3.9-4.1 | C-1': ~88 | rsc.org |

| H-5', 5'' | ~3.5-3.7 | C-2': ~73-74 | rsc.org |

| C-3': ~70-71 | rsc.org | ||

| C-4': ~86 | rsc.org | ||

| C-5': ~61-62 | rsc.org |

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a critical tool for determining the molecular weight of this compound and for obtaining structural information through fragmentation analysis. researchgate.net

When coupled with a separation technique like HPLC (LC-MS), it allows for the analysis of complex mixtures. nih.gov Electrospray ionization (ESI) is a soft ionization technique commonly used for nucleosides, as it minimizes fragmentation during the ionization process, allowing for the observation of the intact molecular ion (e.g., [M+H]⁺). frg.org.ua

Tandem mass spectrometry (MS/MS) is particularly valuable for structural elucidation. In an MS/MS experiment, the molecular ion of interest is selected and then fragmented by collision with an inert gas. The resulting fragment ions provide detailed information about the structure of the molecule. For this compound, characteristic fragmentation patterns would include the loss of the ribose sugar moiety and fragmentation of the 3-methylbutyl side chain. The accurate mass measurement provided by high-resolution mass spectrometers (e.g., QTOF or Orbitrap) can be used to determine the elemental composition of the molecule and its fragments. researchgate.net

The expected molecular mass and key fragments for this compound are summarized below:

| Species | Description | Expected m/z |

| [M+H]⁺ | Protonated molecule | 338.1823 |

| [M-C₅H₁₀O₄+H]⁺ | Loss of the ribose sugar | 206.1244 |

| [C₅H₁₁N₅+H]⁺ | Adenine (B156593) base | 136.0618 |

Immunoassays and Biosensor-Based Detection in Research Systems

While highly specific immunoassays and biosensors for this compound are not widely documented in mainstream literature, the principles for their development are well-established for similar molecules like adenosine and other cytokinins. creative-proteomics.comnih.govnih.gov

Immunoassays , such as Enzyme-Linked Immunosorbent Assay (ELISA) and Radioimmunoassay (RIA), rely on the highly specific binding between an antibody and its target antigen. nih.govnih.gov To develop an immunoassay for this compound, one would first need to produce antibodies that specifically recognize this molecule. This could be achieved by conjugating this compound to a larger carrier protein to make it immunogenic. nih.gov These assays can be very sensitive and are suitable for high-throughput screening of a large number of samples. creative-proteomics.com

Biosensors offer another promising approach for the rapid and sensitive detection of nucleosides. nih.govnih.gov These devices combine a biological recognition element (e.g., an antibody, enzyme, or aptamer) with a transducer that converts the binding event into a measurable signal (e.g., electrical, optical, or mass-based). nih.govmdpi.com

Aptamer-based sensors utilize short, single-stranded DNA or RNA molecules (aptamers) that can fold into specific three-dimensional structures to bind to their target with high affinity and specificity. nih.govnih.gov An aptamer that selectively binds to this compound could be integrated into various sensor platforms, such as electrochemical or fluorescence-based sensors, for its detection. nih.govnih.gov

Electrochemical biosensors can detect changes in electrical properties (e.g., current, potential) upon the binding of the target molecule. nih.gov

Fluorescence-based biosensors can signal the presence of the target through changes in fluorescence intensity or wavelength. nih.gov

The development of such specific immunoassays and biosensors for this compound would significantly advance research by providing tools for its rapid and sensitive detection in various biological systems.

Future Directions and Emerging Research Avenues for N 3 Methylbutyl Adenosine Analogs

Exploration of Novel Receptor Subtypes and Orphan Receptors

The classical view of adenosine (B11128) signaling is mediated by four well-characterized G protein-coupled receptors (GPCRs): A1, A2A, A2B, and A3. nih.govresearchgate.net However, the vast and complex landscape of cellular receptors suggests that N-(3-Methylbutyl)adenosine and its analogs may interact with targets beyond this established quartet.

Future research will likely focus on:

Deorphanizing Receptors: A significant number of GPCRs are classified as "orphan receptors" because their endogenous ligands have not yet been identified. wikipedia.orgguidetopharmacology.org Given the structural diversity of adenosine analogs, it is plausible that some may serve as ligands for these enigmatic receptors. Techniques like reverse pharmacology, where receptors are screened against libraries of compounds, could be instrumental in identifying novel interactions. wikipedia.org The discovery of such interactions would not only "adopt" these orphan receptors but also open up entirely new avenues for understanding the biological roles of this compound and for therapeutic intervention. wikipedia.org

Atypical Binding Sites: Research may also explore the possibility of this compound analogs binding to atypical sites on known receptors or to receptor subtypes that have yet to be fully characterized. This could explain some of the compound's observed effects that are not easily attributed to the canonical adenosine receptors.

Nuclear Receptors: While adenosine receptors are typically located on the cell surface, the potential interaction of their analogs with nuclear receptors, including orphan and adopted orphan receptors, presents another frontier. nih.govrsc.org These intracellular receptors can directly regulate gene expression, and any modulation by adenosine analogs could have profound and long-lasting cellular effects.

Advanced Computational Modeling and Artificial Intelligence in Drug Discovery

The integration of advanced computational modeling and artificial intelligence (AI) is set to revolutionize the discovery and development of this compound analogs. nih.govtandfonline.comacs.org These technologies offer the ability to process vast datasets and predict molecular interactions with a speed and accuracy previously unattainable.

Key applications in this area include:

Predictive Modeling: AI and machine learning algorithms can be trained on existing data to predict the biological activity and properties of novel adenosine analogs. bohrium.comnih.gov This includes predicting binding affinities for various receptor subtypes, as well as pharmacokinetic properties. tandfonline.comnih.gov Such in silico screening can significantly narrow down the number of candidate compounds for synthesis and experimental testing, saving time and resources. mdpi.com

De Novo Design: AI can be used for the de novo design of novel adenosine analogs with desired properties. nih.gov By learning the complex relationships between chemical structure and biological function, generative AI models can propose entirely new molecules that are optimized for high affinity and selectivity for a specific receptor target. nih.gov

Structure-Activity Relationship (SAR) Studies: Computational modeling can provide detailed insights into the SAR of this compound analogs. nih.gov By creating three-dimensional models of the ligand-receptor complex, researchers can visualize the key interactions that determine binding and activity. nih.govnih.gov This understanding is crucial for the rational design of more potent and selective compounds. pnas.org

Toxicity Prediction: An important application of AI in drug discovery is the early prediction of potential toxicity. nih.gov By analyzing the chemical structure of a compound, machine learning models can identify potential liabilities that might lead to adverse effects, allowing for the prioritization of safer drug candidates.

Development of Optogenetic or Chemogenetic Tools based on Adenosine Analogs

Optogenetics and chemogenetics are cutting-edge techniques that allow for the precise control of cellular activity using light or specific chemical ligands, respectively. frontiersin.orgnih.gov The development of such tools based on adenosine analogs would provide unprecedented spatiotemporal control over adenosine receptor signaling, enabling a more detailed dissection of their roles in complex biological systems.

Future research in this area may involve:

Light-Activated Adenosine Analogs: The synthesis of "caged" or photoswitchable adenosine analogs would allow for their activation at specific times and in specific locations within a tissue using light. nih.gov This would enable researchers to study the acute effects of receptor activation with high precision.

Engineered Receptors: Chemogenetics often involves the use of "Designer Receptors Exclusively Activated by Designer Drugs" (DREADDs). nih.govnih.gov This approach involves engineering a receptor to be activated only by a specific, otherwise inert, ligand. nih.gov The development of a DREADD system based on an adenosine receptor and a modified, bio-orthogonal adenosine analog would allow for the selective manipulation of adenosine signaling pathways in specific cell types. acs.orgphysiology.org

Chimeric Receptors: Another optogenetic approach involves creating chimeric receptors that combine the light-sensing domain of a protein like rhodopsin with the intracellular signaling domains of an adenosine receptor. nih.govelsevierpure.com This would allow for the activation of adenosine receptor signaling pathways simply by shining light on the cells, without the need for an exogenous ligand. nih.gov

Integration with Systems Biology and Multi-omics Approaches

To fully understand the multifaceted effects of this compound and its analogs, it will be crucial to move beyond single-target-based approaches and embrace a more holistic, systems-level perspective. ahajournals.org The integration of various "omics" disciplines—genomics, transcriptomics, proteomics, and metabolomics—will provide a comprehensive picture of the cellular response to these compounds. embopress.orgmdpi.com

Key aspects of this integrated approach include:

Identifying Downstream Signaling Pathways: Multi-omics analysis can reveal the full spectrum of downstream signaling pathways that are modulated by the activation of adenosine receptors. researchgate.netnih.gov For example, transcriptomic and proteomic studies can identify changes in gene and protein expression, while metabolomic studies can reveal alterations in cellular metabolism. mdpi.comresearchgate.net

Network Biology: The data generated from multi-omics experiments can be used to construct complex biological networks that illustrate the intricate web of interactions between genes, proteins, and metabolites. embopress.org Analyzing these networks can help to identify key nodes and pathways that are critical for the observed cellular response to this compound analogs.

Personalized Medicine: In the long term, a systems biology approach could pave the way for personalized medicine. By understanding how an individual's unique genetic and molecular makeup influences their response to adenosine analogs, it may be possible to tailor treatments for maximum efficacy and minimal side effects.

Investigational Role in Cellular Homeostasis and Stress Response Mechanisms

Adenosine is a key signaling molecule that is released in response to cellular stress, such as hypoxia or inflammation, and plays a crucial role in restoring cellular homeostasis. ki.sewikipedia.org this compound and its analogs, by modulating adenosine receptors, are likely to have significant effects on these fundamental cellular processes.

Future research in this area will likely investigate:

Cytoprotective Effects: Adenosine, acting primarily through the A1 and A3 receptors, is known to have cytoprotective effects, helping to protect cells from damage and death. semanticscholar.org Further research is needed to determine the extent to which this compound and its analogs can mimic or enhance these protective effects, particularly in the context of ischemic injury or neurodegenerative diseases.

Modulation of Stress-Activated Pathways: Cellular stress activates a number of signaling pathways, such as the AMP-activated protein kinase (AMPK) pathway, that are designed to restore energy balance and promote cell survival. mdpi.com The interplay between adenosine receptor signaling and these stress-activated pathways is a complex and important area of investigation. For instance, high intracellular levels of adenosine, which can occur during metabolic stress, have been implicated in mediating cell death. frontiersin.org

Immune Modulation: Adenosine is a potent modulator of the immune system, generally exerting anti-inflammatory effects. mdpi.com By targeting adenosine receptors on immune cells, this compound and its analogs could have therapeutic potential in a wide range of inflammatory and autoimmune disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.